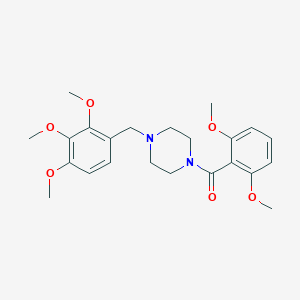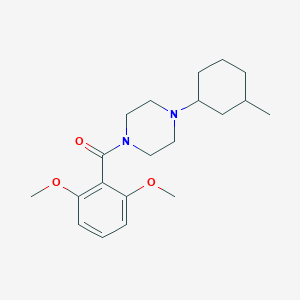![molecular formula C24H33N3O2 B247603 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine, also known as Dimebon or Latrepirdine, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It was first developed as an antihistamine in the 1980s, but its clinical use was discontinued due to lack of efficacy. However, recent studies have shown that it may have neuroprotective and cognitive-enhancing effects, making it a promising candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The exact mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is not fully understood, but it is thought to involve multiple targets in the brain, including the NMDA receptor, histamine receptor, and mitochondrial function. It has been shown to modulate calcium influx and reduce excitotoxicity, which may contribute to its neuroprotective effects. It has also been shown to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, enhance mitochondrial function, and modulate calcium influx. It has also been shown to improve synaptic plasticity and cognitive function, and to protect against neurodegeneration in animal models.
実験室実験の利点と制限
One advantage of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. It has also been shown to have a favorable safety profile in clinical trials. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials for the treatment of neurological disorders. Other potential applications of this compound include the treatment of psychiatric disorders and cancer. Overall, this compound has shown promising potential as a therapeutic agent for various neurological disorders, and further research is needed to fully understand its potential and limitations.
合成法
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with piperidine to form 1-(2,4-dimethoxybenzyl)piperidine, which is then reacted with phenylpiperazine to yield the final product. The synthesis has been optimized to improve the yield and purity of the compound, and various analytical techniques are used to confirm the identity and purity of the product.
科学的研究の応用
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation, and to enhance mitochondrial function. It has also been shown to improve cognitive function and memory in animal models and in clinical trials.
特性
分子式 |
C24H33N3O2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C24H33N3O2/c1-28-23-9-8-20(24(18-23)29-2)19-25-12-10-22(11-13-25)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-9,18,22H,10-17,19H2,1-2H3 |
InChIキー |
OUUWRNWSMROJQV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
正規SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)
![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)



![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)

![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)

